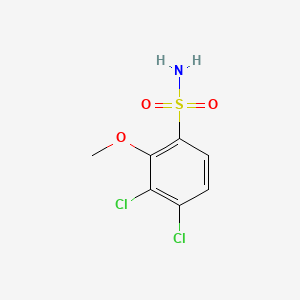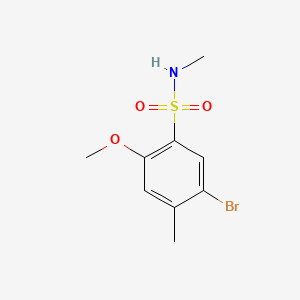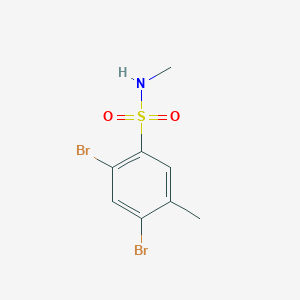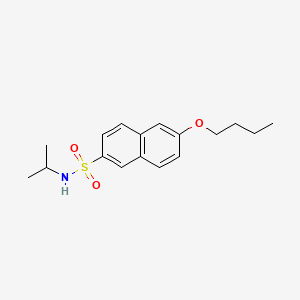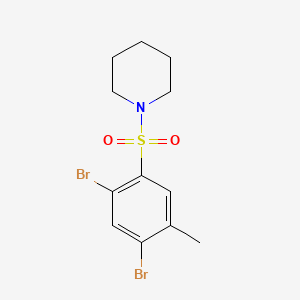
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] is a complex polymer that belongs to the family of acrylate polymers. These polymers are known for their diverse properties, including super-absorbency, transparency, flexibility, toughness, and hardness . This particular polymer is synthesized from monomers that contain vinyl groups, which are double-bonded carbon atoms directly attached to the carbonyl carbon of the ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] typically involves free radical polymerization. This process is initiated by compounds such as benzoyl peroxide at elevated temperatures (around 70°C) . The polymerization occurs in solvents like dimethylformamide, which helps in controlling the reaction conditions and the molecular weight of the resulting polymer .
Industrial Production Methods
Industrial production of this polymer involves large-scale free radical polymerization reactors where the monomers are mixed with initiators and solvents under controlled conditions. The reaction is carefully monitored to ensure the desired molecular weight and properties of the polymer are achieved .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The polymer can undergo oxidation reactions, especially at the vinyl groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The polymer can also undergo substitution reactions, particularly at the vinyl groups, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which this polymer exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The vinyl groups in the polymer can undergo polymerization, leading to the formation of long polymer chains with high molecular weight . These chains can interact with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding, providing the polymer with its unique properties .
Comparison with Similar Compounds
Similar Compounds
Polyacrylic acid: Another acrylate polymer with similar properties but different applications.
Polymethyl methacrylate: Known for its transparency and used in applications like optical lenses and displays.
Polyvinyl acetate: Used in adhesives and coatings, but lacks the flexibility and toughness of 2-Propenoic acid polymer.
Uniqueness
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] is unique due to its combination of flexibility, toughness, and biocompatibility. These properties make it suitable for a wide range of applications, from medical devices to industrial coatings .
Properties
CAS No. |
185434-83-7 |
|---|---|
Molecular Formula |
C5H4F2N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


